molecular formula C10H11BrF2MgO B14889096 (2-t-Butoxy-3,5-difluorophenyl)magnesium bromide

(2-t-Butoxy-3,5-difluorophenyl)magnesium bromide

Cat. No.: B14889096
M. Wt: 289.40 g/mol
InChI Key: ZAUCBNBDNCMPDF-UHFFFAOYSA-M
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Description

(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound features a tert-butoxy group and two fluorine atoms on a phenyl ring, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-tert-butoxy-3,5-difluorophenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-3,5-difluorobromobenzene with magnesium metal in the presence of dry THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The magnesium metal reacts with the bromine atom on the aromatic ring to form the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this Grignard reagent follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often stored and transported in sealed containers to maintain its reactivity.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Can replace halides or other leaving groups in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl or aryl halides.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

    Solvents: Dry THF or other aprotic solvents.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From nucleophilic substitution reactions.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide is used in various scientific research applications:

    Organic Synthesis: As a reagent for forming carbon-carbon bonds.

    Pharmaceuticals: In the synthesis of complex drug molecules.

    Material Science: For creating novel organic materials with specific properties.

    Agricultural Chemistry: In the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2-tert-butoxy-3,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive. This allows the compound to participate in various addition and substitution reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • (2-tert-butoxy-5-chlorophenyl)magnesium bromide
  • (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
  • (3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide

Uniqueness

(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in chemical reactions. The tert-butoxy group also provides steric hindrance, affecting the compound’s behavior in various synthetic applications.

Properties

Molecular Formula

C10H11BrF2MgO

Molecular Weight

289.40 g/mol

IUPAC Name

magnesium;2,4-difluoro-1-[(2-methylpropan-2-yl)oxy]benzene-6-ide;bromide

InChI

InChI=1S/C10H11F2O.BrH.Mg/c1-10(2,3)13-9-5-4-7(11)6-8(9)12;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

ZAUCBNBDNCMPDF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=[C-]1)F)F.[Mg+2].[Br-]

Origin of Product

United States

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